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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the
heterocyclic compound 6-(4-Bromophenyl)pyridazin-3-ol. Due to the limited availability of
direct quantitative solubility data for this specific molecule, this report leverages high-quality
data from its close structural analog, 6-phenyl-pyridazin-3(2H)-one, to provide a reliable
solubility profile. This information is crucial for a range of applications, including synthesis,
purification, pre-formulation studies, and dosage form design.

Core Executive Summary

6-Arylpyridazin-3-ol derivatives are a class of compounds with significant interest in medicinal
chemistry due to their diverse biological activities, including cardiotonic, anti-inflammatory, and
anticancer properties. The solubility of these compounds in various solvents is a critical
parameter that influences their utility in both laboratory research and pharmaceutical
development. Based on extensive data from the closely related analog, 6-phenyl-pyridazin-
3(2H)-one, it can be inferred that 6-(4-Bromophenyl)pyridazin-3-ol exhibits high solubility in
dimethyl sulfoxide (DMSO).

Solubility Data

The following table summarizes the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in
DMSO and other common pharmaceutical solvents at various temperatures. Given the
structural similarity, these values provide a strong estimation for the solubility of 6-(4-
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Bromophenyl)pyridazin-3-ol. The data indicates that DMSO is an excellent solvent for this
class of compounds.[1][2][3][4]

Mole Mole Mole Mole Mole
Fraction Fraction Fraction Fraction Fraction
Solvent Solubility (x  Solubility (x  Solubility (x  Solubility (x  Solubility (x
10?) at 10—?) at 10—?) at 10-?) at 10—?) at
298.2 K 303.2 K 308.2 K 313.2K 318.2 K
Dimethyl
Sulfoxide 4.00 4.16 4.32 4.49 4.67
(DMSO)
Polyethylene
Glycol-400 3.65 3.76 3.88 4.01 4.12
(PEG-400)
Transcutol® 2.76 2.90 3.06 3.25 3.46
Ethyl Acetate
0.65 0.69 0.73 0.77 0.81
(EA)
2-Butanol 0.18 0.19 0.20 0.21 0.22
1-Butanol 0.17 0.18 0.19 0.20 0.21
Propylene
0.12 0.13 0.13 0.14 0.15
Glycol (PG)
Isopropyl
Propy 0.11 0.12 0.13 0.13 0.14
Alcohol (IPA)
Ethylene
0.10 0.11 0.11 0.12 0.13
Glycol (EG)
Ethanol 0.06 0.07 0.07 0.08 0.08
Methanol 0.04 0.04 0.05 0.05 0.05
Water 0.000058 0.000069 0.000084 0.000100 0.000126

Experimental Protocol for Solubility Determination
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The solubility of 6-phenyl-pyridazin-3(2H)-one was determined using a well-established
isothermal shake-flask method.[2] This protocol is recommended for determining the solubility
of 6-(4-Bromophenyl)pyridazin-3-ol.

Materials and Equipment:

» 6-(4-Bromophenyl)pyridazin-3-ol (solute)

o Selected solvents (e.g., DMSO, Ethanol, Water)

o Thermostatically controlled water bath shaker

e Analytical balance

» Vials with screw caps

e Centrifuge

» High-Performance Liquid Chromatography (HPLC) system or a UV/Vis spectrophotometer
Procedure:

o Sample Preparation: An excess amount of the solute is added to a known volume of the
solvent in a series of vials.

» Equilibration: The vials are sealed and placed in a thermostatically controlled water bath
shaker set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.). The samples are shaken
for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.

o Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow for
the sedimentation of the undissolved solid. The supernatant is then separated from the solid
by centrifugation.

o Quantification: A known aliquot of the clear supernatant is carefully removed and diluted with
a suitable mobile phase or solvent. The concentration of the solute in the diluted sample is
then determined using a calibrated HPLC or UV/Vis spectrophotometry method.

o Calculation: The mole fraction solubility is calculated from the determined concentration.
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Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new
chemical entity like 6-(4-Bromophenyl)pyridazin-3-ol.
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Caption: A logical workflow for the experimental determination of compound solubility.
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Biological Context and Signaling Pathways

Pyridazinone derivatives have been reported to exhibit a wide range of biological activities,
including cardiovascular, anti-inflammatory, and anticancer effects.[5][6][7] These activities are
often attributed to their interaction with various enzymes and signaling pathways. For instance,
some pyridazinone analogs act as phosphodiesterase (PDE) inhibitors, which can lead to
vasodilation and inotropic effects.[6] Others have shown potential as inhibitors of receptor

tyrosine kinases, which are crucial in cancer progression.[8]

While a specific signaling pathway for 6-(4-Bromophenyl)pyridazin-3-ol has not been
elucidated in the reviewed literature, a general understanding of the mechanism of action for
this class of compounds can be illustrated. The following diagram depicts a generalized
experimental workflow for screening the biological activity of a novel pyridazinone derivative.
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Caption: A generalized workflow for biological activity screening of a novel compound.
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Conclusion

This technical guide provides a comprehensive overview of the solubility of 6-(4-
Bromophenyl)pyridazin-3-ol, primarily based on data from a close structural analog. The high
solubility in DMSO makes it a suitable solvent for stock solutions in biological screening and
other research applications. The provided experimental protocol and logical workflows offer a
practical guide for researchers working with this and similar compounds. Further studies are
warranted to determine the precise quantitative solubility of 6-(4-Bromophenyl)pyridazin-3-ol
and to elucidate its specific biological mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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